molecular formula C12H7F7N2O B3828234 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 96146-10-0

4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B3828234
CAS No.: 96146-10-0
M. Wt: 328.18 g/mol
InChI Key: OVKVVQHYQFDCIJ-UHFFFAOYSA-N
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Description

4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a fluorinated benzodiazepine derivative characterized by a heptafluoropropyl substituent at the 4-position of the benzodiazepinone core.

Properties

IUPAC Name

4-(1,1,2,2,3,3,3-heptafluoropropyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F7N2O/c13-10(14,11(15,16)12(17,18)19)8-5-9(22)21-7-4-2-1-3-6(7)20-8/h1-4H,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKVVQHYQFDCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896170
Record name 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96146-10-0
Record name 4-(Heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the introduction of the heptafluoropropyl group into the benzodiazepine core. One common method is the reaction of a benzodiazepine precursor with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Heptafluoropropyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other fluorinated benzodiazepines.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential as a therapeutic agent with improved pharmacokinetic properties due to the presence of the heptafluoropropyl group.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle relaxant effects. The heptafluoropropyl group may enhance the compound’s binding affinity and selectivity for these receptors, resulting in improved efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs of 4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one include:

Compound Name Substituents (Position) Fluorination Level Key Properties/Findings
Target Compound Heptafluoropropyl (4) High (C3F7) Likely high lipophilicity; potential ecological persistence
Compound 4 Trifluoromethyl (8), Imidazolylphenyl (4) Moderate (CF3) Enhanced metabolic stability; IR/NMR/MS data confirmed structure
Compound 5 Fluoropropoxy (7), Trifluoromethyl (8) Moderate (CF3, F) Increased solubility due to ether linkage
Compound 6 Iodophenyl (8), Imidazolylphenyl (4) None (halogen: I) MP: 203–204°C; crystal structure studied
6,7,8,9-Tetrafluoro-4-methyl analog Tetrafluoro (6,7,8,9), Methyl (4) High (4F) Synthesized via fluorinated diamine; 63% yield

Key Observations:

  • Fluorination Impact : The target compound’s heptafluoropropyl group introduces significant steric bulk and electronegativity compared to trifluoromethyl (Compound 4) or tetrafluoro () substituents. This may enhance binding to hydrophobic protein pockets but increase bioaccumulation risks .
  • Positional Effects : Substituents at the 4- and 8-positions (e.g., imidazolylphenyl, iodophenyl) influence electronic properties and intermolecular interactions. For example, Compound 6’s iodophenyl group facilitates crystallographic studies , while imidazolyl groups (Compound 4) may enhance hydrogen bonding .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-(heptafluoropropyl)-1,5-benzodiazepin-2-one derivatives?

Answer:
The synthesis typically involves multi-step reactions starting with a benzodiazepine core. A general approach includes:

  • Step 1: Condensation of o-phenylenediamine derivatives with fluorinated ketones or esters to form the diazepine ring .
  • Step 2: Acylation or alkylation at the N1 position using heptafluoropropyl-containing reagents under basic conditions (e.g., K₂CO₃ in DMSO at 120°C) .
  • Step 3: Purification via column chromatography or crystallization.
    Key challenges include maintaining regioselectivity during fluorinated group introduction. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .

Advanced: How can regioselectivity issues in fluorinated benzodiazepine synthesis be systematically addressed?

Answer:
Regioselectivity challenges arise during fluorinated group incorporation due to competing nucleophilic sites. Strategies include:

  • Steric Control: Use bulky directing groups (e.g., Boc protection) to block undesired reaction sites .
  • Catalytic Methods: Employ transition-metal catalysts (e.g., Pd or Cu) to direct coupling reactions selectively .
  • Computational Modeling: DFT calculations predict reactive sites, guiding reagent selection (e.g., fluoropropyl vs. trifluoroethyl derivatives) .
    For example, Boc-protected intermediates in improved selectivity during alkylation, achieving 71–97% yields .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • X-ray Crystallography: Resolves the 3D structure, confirming substituent positions and ring conformation. For example, monoclinic crystal systems (space group P21/c) are typical for benzodiazepines .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies fluoropropyl group integration (e.g., CF₃ splitting patterns at δ 110–120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., m/z 210.18 for C₁₀H₈F₂N₂O) .

Advanced: How can researchers resolve contradictions in pharmacological data for fluorinated benzodiazepines?

Answer:
Contradictions often arise from varying receptor binding assays or metabolic stability. Methodological solutions include:

  • Standardized Assays: Use uniform protocols (e.g., radioligand binding for GABAₐ receptor affinity) to reduce variability .
  • Metabolite Profiling: LC-MS/MS identifies degradation products, clarifying whether observed effects stem from the parent compound or metabolites .
  • In Silico Docking: Molecular dynamics simulations predict binding modes, reconciling discrepancies between in vitro and in vivo results .

Basic: What analytical methods quantify trace impurities in fluorinated benzodiazepines?

Answer:

  • HPLC with UV/FLD Detection: Reversed-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) separate impurities using gradient elution (acetonitrile/water + 0.1% TFA). Detection at 254 nm identifies fluorinated byproducts .
  • GC-MS: Volatile impurities (e.g., residual solvents) are quantified with DB-5MS columns and EI ionization .
  • Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD/LOQ (≤0.1%), and recovery (90–110%) .

Advanced: What mechanistic insights explain the reactivity of the heptafluoropropyl group in substitution reactions?

Answer:
The electron-withdrawing nature of the CF₃CF₂CF₂- group:

  • Nucleophilic Substitution: Fluorine's electronegativity stabilizes transition states, accelerating SN2 reactions at β-carbons .
  • Radical Stability: Fluorine atoms enhance radical intermediates' stability in photochemical reactions, enabling C–H functionalization .
  • Hydrolysis Resistance: The strong C–F bond resists hydrolysis under acidic/basic conditions, unlike non-fluorinated analogs .

Basic: How are computational methods applied to predict the physicochemical properties of this compound?

Answer:

  • LogP Prediction: Software like MarvinSuite or ACD/Labs calculates partition coefficients (e.g., LogP ≈ 2.1 for C₁₀H₈F₂N₂O) using fragment-based methods .
  • pKa Estimation: QSPR models predict basicity (e.g., pKa ~7.5 for the diazepine nitrogen) .
  • Solubility: COSMO-RS simulations in water/DMSO guide solvent selection for crystallization .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

  • Flow Chemistry: Continuous reactors minimize side reactions (e.g., dimerization) by controlling residence time .
  • Green Solvents: Switch from DMF to Cyrene® reduces toxicity and simplifies purification .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, enabling real-time adjustments .
    For example, achieved 76–97% yields using optimized dioxane/MeOH solvent systems .

Basic: What safety protocols are critical when handling fluorinated benzodiazepines?

Answer:

  • PPE: Wear nitrile gloves, goggles, and fume hoods to avoid dermal/oral exposure .
  • Waste Disposal: Neutralize acidic/basic residues before disposal; fluorinated waste requires incineration .
  • Storage: Argon-atmosphere vials at –20°C prevent degradation .

Advanced: How does fluorination impact the compound’s pharmacokinetic profile?

Answer:

  • Metabolic Stability: Fluorine blocks cytochrome P450 oxidation, extending half-life (e.g., t₁/₂ increased from 2h to 8h in rat models) .
  • Membrane Permeability: Enhanced LogD (due to fluorination) improves blood-brain barrier penetration .
  • Protein Binding: Fluorine’s hydrophobicity increases serum albumin binding, altering free drug concentration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
4-(heptafluoropropyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

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